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molecular formula C9H9BrO3 B1372156 5-Bromo-4-methoxy-2-methylbenzoic acid CAS No. 875245-69-5

5-Bromo-4-methoxy-2-methylbenzoic acid

Cat. No. B1372156
M. Wt: 245.07 g/mol
InChI Key: ZCAQDNLMTZJPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910619B2

Procedure details

Bromine (3.87 mL, 0.076 mol) was added dropwise at 5° C. to a mixture of 4-methoxy-2-methylbenzoic acid (10 g, 0.060 mol), Fe (0.20 g, 3.61 mmol) and chloroform (10 mL). After the reaction mixture was warmed to room temperature, it was stirred overnight. After chloroform (600 mL) was added, this suspension was washed with 10% sodium hydrogensulfate (200 mL×2) and brine, and dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the pale yellow powder obtained by evaporating the solvent under reduced pressure was recrystallized from methanol twice to obtain 5-bromo-4-methoxy-2-methylbenzoic acid (4.96 g, 34%).
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[C:7]([CH3:14])[CH:6]=1>[Fe].C(Cl)(Cl)Cl>[Br:1][C:13]1[C:5]([O:4][CH3:3])=[CH:6][C:7]([CH3:14])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
3.87 mL
Type
reactant
Smiles
BrBr
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)O)C=C1)C
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
this suspension was washed with 10% sodium hydrogensulfate (200 mL×2) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the desiccant was filtered off
CUSTOM
Type
CUSTOM
Details
the pale yellow powder obtained
CUSTOM
Type
CUSTOM
Details
by evaporating the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol twice

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.96 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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